molecular formula C19H23N3O3 B2565672 2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 873570-59-3

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2565672
CAS No.: 873570-59-3
M. Wt: 341.411
InChI Key: SJXYZKXROJQPKW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid (CAS Number: 873570-59-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a naphthalene group linked via an amide bond to a succinic acid derivative that contains a 4-methylpiperazine moiety, resulting in a molecular formula of C19H23N3O3 and a molecular weight of 341.41 g/mol . Compounds incorporating piperazine and naphthalene scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activity. Piperazine derivatives are frequently explored in pharmaceutical research for their ability to interact with various biological targets . Research into similar structures indicates potential applications in developing modulators for metabolic disorders and as key intermediates in synthesizing more complex active molecules . The structural features of this compound make it a valuable intermediate for researchers working in drug discovery, particularly in the synthesis of novel molecules targeting kinase pathways or other critical biological processes . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)17(19(24)25)13-18(23)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12,17H,8-11,13H2,1H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYZKXROJQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the butanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Inference
Target Compound (Cpd C) C19H22N3O3* ~350.4* Naphthalen-2-ylamino, 4-methylpiperazine Hypothesized CYP26A1/anticancer activity
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (Cpd A) C15H19ClN2O3 310.78 4-Chlorophenyl, 4-methylpiperazine Undisclosed activity; substituent effects may reduce aromatic interactions vs. naphthalene
2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester (Cpd B) C24H22N4O2* ~398.46* Imidazol-1-yl, naphthalen-2-ylamino CYP26A1 inhibition (IC50 < standard drugs)

*Inferred from structural analysis.

Functional Implications

  • Aromatic Substituents: Cpd C’s naphthalen-2-ylamino group provides a larger aromatic surface than Cpd A’s chlorophenyl, likely enhancing hydrophobic interactions with enzyme active sites (e.g., CYP26A1) . The amino linker may also enable hydrogen bonding, a feature absent in Cpd A. However, Cpd C’s carboxylic acid group (vs. Cpd B’s methyl ester) improves hydrophilicity, favoring physiological solubility .
  • Piperazine vs.
  • Acid vs. Ester Groups :

    • Cpd C’s free carboxylic acid may enhance binding to charged residues in biological targets, whereas Cpd B’s ester could limit bioavailability due to hydrolysis susceptibility .

Research Findings from Analogous Compounds

  • CYP26A1 Inhibition: Cpd B’s naphthalen-2-ylamino group correlates with potent CYP26A1 inhibition (IC50 < standard drugs), suggesting Cpd C may share this activity .
  • Topoisomerase Targeting : Imidazole-containing analogs (e.g., Cpd B) inhibit DNA topoisomerases, but Cpd C’s lack of imidazole may redirect its mechanism toward other targets, such as kinase or protease inhibition .
  • Solubility and Bioavailability : Piperazine derivatives like Cpd A and Cpd C are likely more water-soluble than ester-based analogs, favoring oral administration .

Biological Activity

2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound that has attracted attention in biological and medicinal research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a naphthalene moiety, and a butanoic acid backbone. This structural combination allows it to engage in various chemical interactions, which are crucial for its biological activity.

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BEnzyme InteractionIdentified as a potent inhibitor of certain metabolic enzymes with implications for drug metabolism.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cell models.

Detailed Research Findings

Research has also focused on the pharmacokinetics and bioavailability of the compound. Key findings include:

  • Absorption and Distribution : Studies indicate that the compound is well absorbed when administered orally, with a significant distribution to tissues.
  • Metabolism : The compound undergoes hepatic metabolism, producing several metabolites that may also exhibit biological activity.

Comparison with Similar Compounds

To understand its unique properties better, it's essential to compare this compound with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Compound XPiperazine derivativeAntitumor and anti-inflammatory properties
Compound YNaphthalene analogNeuroprotective effects

Q & A

Q. What are the typical synthetic routes for 2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving condensation, amidation, and functional group modifications. A common approach involves:

  • Step 1 : Coupling a naphthylamine derivative with a 4-oxobutanoic acid precursor to form the 4-(naphthalen-2-ylamino)-4-oxobutanoic acid backbone.
  • Step 2 : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or microwave-assisted coupling (e.g., as described for structurally related compounds in and ).

Q. Critical Parameters :

  • Microwave irradiation (e.g., 100–150°C, 10–30 min) can enhance reaction efficiency compared to conventional heating (e.g., 12–24 hours under reflux) .
  • Solvent choice (e.g., DMF or THF) impacts solubility of intermediates.
  • Catalysts like DCC or EDCI improve amidation yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic peaks for the naphthylamino group (δ 7.5–8.5 ppm) and piperazine protons (δ 2.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+ ~428.2 g/mol).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or pathways under investigation for this compound?

Preliminary studies on structurally analogous 4-oxobutanoic acid derivatives suggest potential as:

  • Enzyme Inhibitors : Thymidylate synthase (hTS) inhibitors (see ) for anticancer applications.
  • Antimicrobial Agents : Activity against Gram-positive bacteria via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Strategies : Esterification of the carboxylic acid group (e.g., tert-butyl esters) improves membrane permeability .
  • Salt Formation : Reaction with HCl or sodium bicarbonate to form stable salts .

Q. How should contradictory results in biological activity data be analyzed?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates (e.g., naphthylamine) can skew results. Validate purity via HPLC before testing .
  • Structural Analogues : Substituent effects (e.g., fluorine vs. methyl groups on the piperazine ring) alter target affinity .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hTS (PDB: 1HVY). Focus on hydrogen bonding with the oxobutanoic acid moiety and hydrophobic interactions with the naphthyl group .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 g) require strict temperature control to avoid decomposition.
  • Stability Testing : Store the compound at -20°C under nitrogen to prevent oxidation of the naphthylamino group .

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